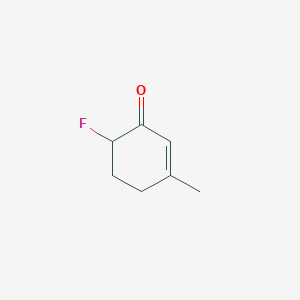![molecular formula C11H12OS B14387846 2,2-Dimethyl-2,3-dihydro-8H-cyclohepta[b]thiophen-8-one CAS No. 88050-68-4](/img/structure/B14387846.png)
2,2-Dimethyl-2,3-dihydro-8H-cyclohepta[b]thiophen-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-2,3-dihydro-8H-cyclohepta[b]thiophen-8-one is a heterocyclic compound that contains a sulfur atom within its ring structure. This compound is notable for its unique chemical properties and potential applications in various fields, including medicinal chemistry and material science. The presence of the sulfur atom and the specific arrangement of the carbon atoms contribute to its distinct reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-2,3-dihydro-8H-cyclohepta[b]thiophen-8-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the compound can be synthesized via a one-pot procedure involving sequential iodation and Suzuki–Miyaura coupling reactions
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial to achieve efficient production. The scalability of the synthetic routes and the availability of starting materials play a significant role in the industrial feasibility of producing this compound.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-2,3-dihydro-8H-cyclohepta[b]thiophen-8-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the sulfur atom and the ketone group within its structure makes it susceptible to nucleophilic and electrophilic attacks.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can lead to the formation of alcohols or thiols.
Scientific Research Applications
2,2-Dimethyl-2,3-dihydro-8H-cyclohepta[b]thiophen-8-one has a wide range of scientific research applications. In medicinal chemistry, it serves as a building block for the synthesis of potential therapeutic agents. Its unique structure allows for the exploration of novel pharmacophores and the development of drugs with improved efficacy and selectivity .
In material science, the compound’s electronic properties make it suitable for use in organic electronics and optoelectronic devices. Its ability to undergo various chemical modifications further enhances its applicability in designing functional materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-2,3-dihydro-8H-cyclohepta[b]thiophen-8-one involves its interaction with specific molecular targets and pathways. The compound’s sulfur atom and ketone group play a crucial role in its reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2,2-Dimethyl-2,3-dihydro-8H-cyclohepta[b]thiophen-8-one can be compared with other similar compounds, such as 3,8-diaryl-2H-cyclohepta[b]furan-2-ones . While both compounds share a similar ring structure, the presence of different heteroatoms (sulfur in the former and oxygen in the latter) leads to distinct chemical properties and reactivity. The unique electronic properties of this compound make it particularly suitable for applications in organic electronics and medicinal chemistry.
Properties
CAS No. |
88050-68-4 |
|---|---|
Molecular Formula |
C11H12OS |
Molecular Weight |
192.28 g/mol |
IUPAC Name |
2,2-dimethyl-3H-cyclohepta[b]thiophen-8-one |
InChI |
InChI=1S/C11H12OS/c1-11(2)7-8-5-3-4-6-9(12)10(8)13-11/h3-6H,7H2,1-2H3 |
InChI Key |
IWUDWXZJQDNKSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(S1)C(=O)C=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



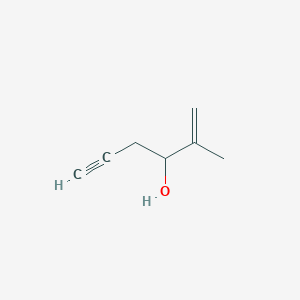
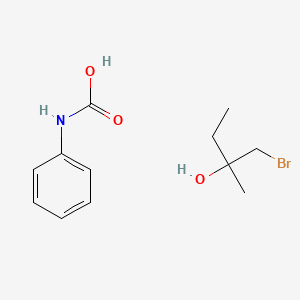

![Hexadecyl 3-[(4-nitrobenzoyl)oxy]benzoate](/img/structure/B14387797.png)

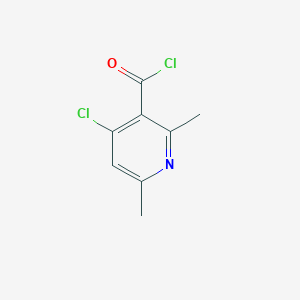


![5-[(Cyclopropylmethyl)sulfamoyl]-2-methoxybenzoic acid](/img/structure/B14387847.png)
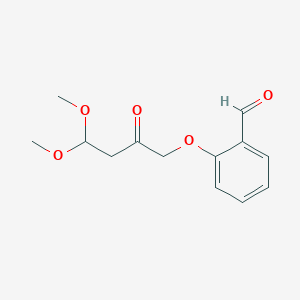
![N'-[2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethyl]-N,N-diphenylurea](/img/structure/B14387852.png)
